molecular formula C4H2F6O2 B179446 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid CAS No. 564-10-3

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid

Cat. No.: B179446
CAS No.: 564-10-3
M. Wt: 196.05 g/mol
InChI Key: RAEAYTICAPHWJW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is a fluorinated organic compound with the molecular formula C4H2F6O2. It is characterized by the presence of two trifluoromethyl groups attached to a propanoic acid backbone. This compound is known for its high chemical stability and unique reactivity due to the electron-withdrawing effects of the fluorine atoms.

Scientific Research Applications

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.

    Industry: The compound is employed in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Mechanism of Action

Target of Action

It’s known that certain trifluoromethyl compounds can interact with the peripheral sensory trigeminal nerves . More research is needed to confirm the specific targets of this compound.

Mode of Action

It’s known that some trifluoromethyl compounds can act as receptor antagonists , but further studies are required to understand the exact interaction of this compound with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, it’s recommended to avoid dust formation and ensure adequate ventilation . The compound should be handled with personal protective equipment, including dust masks and eyeshields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid typically involves the introduction of trifluoromethyl groups into a propanoic acid derivative. One common method is the trifluoromethylation of 2,2-bis(trifluoromethyl)acetic acid using reagents such as trifluoromethyl iodide and a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride to introduce the trifluoromethyl groups. The reactions are conducted in specialized reactors designed to handle the highly reactive and corrosive nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to less fluorinated derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and ethers, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxypropanoic acid
  • 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
  • 3,3,3-Trifluoropropanoic acid

Uniqueness

3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is unique due to the presence of two trifluoromethyl groups, which impart exceptional chemical stability and reactivity. This distinguishes it from other similar compounds that may have only one trifluoromethyl group or different substituents. The dual trifluoromethyl groups enhance its electron-withdrawing capability, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O2/c5-3(6,7)1(2(11)12)4(8,9)10/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEAYTICAPHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327679
Record name 2H-Perfluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-10-3
Record name 2H-Perfluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Hexafluoro(2-methylpropanoic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-chlorophenoxy)-3,3,3-trifluoro2-trifluoromethylpropionate (14.6 g.), 4.5 N-aqueous potassium hydroxide (19.2 ml.) and methanol (35 ml.) is stirred at ambient temperature for 21/4 hours. The resulting solution is diluted with water and washed with ether. The aqueous phase is acidified with concentrated hydrochloric acid, and extracted with ether. The extract is washed with water, dried with sodium sulphate and evaporated. The residue is sublimed twice at 100° C. and 0.3 mm. pressure, and the sublimate is washed with light petroleum (b.p. 30°-40° C.) to give 2-(4-chloropheonxy)- 3,3,3-trifluoro-2-trifluoromethylpropionic acid, m.p. 81°-83° C. (5.1 g.). The acid may be further purified by crystallisation (prisms) from light petroleum (b.p. 60°-80° C.) followed by sublimation, which yields material of m.p. 82°-83° C.
Name
ethyl 2-(4-chlorophenoxy)-3,3,3-trifluoro2-trifluoromethylpropionate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the predominant structural conformations of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid in its isolated state?

A1: Research using high-resolution microwave spectroscopy identified two main conformers of this compound. Both conformers adopt the Z form of the carboxylic acid group, meaning the carbonyl group and the hydroxyl group are on the same side of the C-O bond. []

Q2: How does this compound interact with formic acid, and what is the significance of this interaction?

A2: this compound forms a stable complex with formic acid through a cyclic double hydrogen bond, a typical interaction between carboxylic acids. Interestingly, while two conformers are theoretically possible for this complex, only one was observed experimentally. This observation is attributed to a double hydrogen tunneling motion that favors the formation of the more stable complex. Notably, this interaction with formic acid facilitates the conversion of the less stable this compound monomer into its more stable form during jet expansion experiments. []

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